[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKUDTIOPBAFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy: Azide-Alkyne Huisgen Cycloaddition
The core method for synthesizing 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed variants for regioselective triazole formation.
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- An aryl azide derived from 3-fluoro-4-methylaniline or related precursors.
- An alkyne bearing a hydroxymethyl group (e.g., propargyl alcohol or derivatives).
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- Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) for 1,4-disubstituted triazoles.
- Ruthenium catalysts (e.g., RuH2(CO)(PPh3)3) for alternative regioselectivity.
-
- Solvents: Acetonitrile, tetrahydrofuran (THF), or mixtures with water.
- Temperature: Typically room temperature to 80 °C.
- Time: From 2 hours to 24 hours depending on catalyst and substrate.
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- Extraction with organic solvents (chloroform, ethyl acetate).
- Drying over anhydrous agents (Na2SO4, MgSO4).
- Purification by flash column chromatography on silica gel.
- Recrystallization from acetonitrile or other solvents to obtain pure compounds.
This approach is supported by multiple studies, including the one describing a one-pot synthesis of 1,2,3-triazoles from bromides, sodium azide, and alkynes using Ru catalysts and phase transfer catalysts, yielding high purity products after chromatographic purification.
Detailed Procedure Example from Literature
A representative procedure adapted for the synthesis of [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of aryl azide from 3-fluoro-4-methylaniline using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile at 0 °C to room temperature for 4 h | Converts aniline to corresponding azide intermediate |
| 2 | Addition of propargyl alcohol (alkyne), tetrabutylammonium fluoride (TBAF) in THF at 0 °C for 30 min | Introduces the alkyne component with hydroxymethyl group |
| 3 | Addition of CuSO4·5H2O and sodium ascorbate, stirring under argon at room temperature for 24 h | Catalyzes the Huisgen cycloaddition to form triazole ring |
| 4 | Concentration under vacuum, extraction with ethyl acetate, washing with dilute HCl, drying, evaporation | Workup to isolate crude product |
| 5 | Recrystallization from acetonitrile and purification by column chromatography | Obtains pure triazole-methanol derivative |
This method yields the desired 4-substituted 1,2,3-triazole with a hydroxymethyl substituent on the triazole ring and a 3-fluoro-4-methylphenyl group at the 1-position.
Alternative Synthetic Routes and Catalysts
One-Pot Three-Component Reaction:
- Bromide precursor (e.g., 3-fluoro-4-methylbenzyl bromide), sodium azide, and alkyne (propargyl alcohol) are combined with RuH2(CO)(PPh3)3 catalyst and phase transfer catalyst (Bu4NI) in water at 80 °C for 2 h.
- This method avoids isolation of azide intermediate and provides efficient access to the triazole alcohol after chromatographic purification.
Purification and Characterization
- Flash column chromatography on silica gel is the standard purification method.
- Solvent systems typically involve mixtures of dichloromethane (DCM), ethyl acetate (AcOEt), petroleum ether, or chloroform.
- Recrystallization from acetonitrile or similar solvents enhances purity.
- Characterization includes:
- ^1H and ^13C NMR spectroscopy to confirm structure and substitution pattern.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Infrared spectroscopy (IR) to identify functional groups (e.g., OH stretch from methanol group).
- Yields typically range from 80% to 90% in optimized procedures.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temp. | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| One-pot Ru-catalyzed reaction | Aryl bromide, NaN3, propargyl alcohol | RuH2(CO)(PPh3)3, Bu4NI | H2O | 80 °C | 2 h | ~85 | Avoids isolation of azide |
| CuAAC with azide intermediate | Aryl azide, propargyl alcohol | CuSO4·5H2O, sodium ascorbate | ACN/THF/H2O | RT | 24 h | 80-90 | Requires azide prep |
| CuAAC with silyl-protected alkyne | Aryl azide, TMS-alkyne | CuSO4, sodium ascorbate, TBAF | THF | 0 °C to RT | 24 h | 85 | Desilylation in situ |
Research Findings and Optimization Notes
- The presence of electron-withdrawing fluorine and electron-donating methyl groups on the phenyl ring influences reaction kinetics and regioselectivity.
- Use of phase transfer catalysts (e.g., Bu4NI) enhances reaction rates in aqueous media.
- In situ generation of azides from anilines using tert-butyl nitrite and azidotrimethylsilane is efficient and avoids handling hazardous azides directly.
- Copper-catalyzed reactions require careful control of oxygen and moisture to prevent catalyst deactivation.
- Purification by chromatography and recrystallization yields analytically pure compounds suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the phenyl ring or the triazole moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, as anticancer agents. Triazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is particularly effective in breast cancer cells such as MCF-7 and MDA-MB-231 .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens. The presence of the fluorine atom in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and bioactivity.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods:
- Click Chemistry : Utilizing azide and alkyne reactions to form triazole rings.
- Microwave-Assisted Synthesis : This method provides rapid synthesis with high yields and reduced reaction times.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative activity of several triazole derivatives on breast cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another research project, derivatives of this compound were screened against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential role in treating infections caused by multidrug-resistant organisms .
Comparative Analysis of Triazole Derivatives
The following table summarizes the biological activities observed in different triazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | 52 nM (MCF-7) | Effective against E. coli | Induces apoptosis |
| 1-(5-methylphenyl)-1H-triazole | 74 nM (MDA-MB-231) | Moderate against S. aureus | Tubulin inhibition |
| 1-(3-chloro-4-methylphenyl)-triazole | 60 nM (MCF-7) | Effective against C. albicans | Cell cycle arrest |
Mechanism of Action
The mechanism of action of [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Observations:
- Electron Effects : Fluorine and chlorine substituents modulate electron density, affecting binding to enzymatic targets (e.g., EGFR in ).
- Lipophilicity : Methyl and trifluoromethyl groups enhance membrane permeability, while hydroxymethyl improves aqueous solubility .
- Steric Factors : Bulkier substituents (e.g., -COCF3) may hinder interactions with sterically constrained binding pockets .
Anticancer Activity
- Target Compound: Limited direct data, but fluorinated triazoles generally exhibit moderate cytotoxicity. For example, compound 74 (3-fluorophenyl derivative) showed an IC50 of 45.1 µM against A549 lung cancer cells .
- Bromophenyl Analogue (IVd) : Demonstrated potent activity (IC50 = 3.20–5.29 µM) against multiple cancer cell lines, attributed to bromine’s polarizability and pyrazolidinedione pharmacophore .
- Chlorophenyl Derivatives: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol lacks reported activity, but chloro-substituted triazoles often show enhanced DNA intercalation due to halogen bonding .
Enzymatic Inhibition
- EGFR Binding: Molecular docking studies () suggest triazole derivatives with extended aromatic systems (e.g., quinoxaline hybrids) strongly bind EGFR (PDB: 4HJO), with activity correlating to substituent size and polarity .
Biological Activity
Overview
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, characterized by its unique structure that includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | [1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanol |
| CAS Number | 1250228-33-1 |
| Molecular Formula | C10H10FN3O |
| Molecular Weight | 206.22 g/mol |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne, usually catalyzed by copper(I) ions.
- Functionalization : The introduction of fluoro and methyl groups on the phenyl ring through electrophilic aromatic substitution.
- Hydroxylation : The final step involves adding the hydroxyl group to form the methanol derivative.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. Research indicates that compounds with a triazole structure can exhibit significant antifungal, antibacterial, and anticancer properties due to their ability to inhibit specific enzymes and pathways in microbial cells.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in nucleic acid synthesis and cell wall formation in fungi.
- Binding Affinity : The presence of fluorine enhances the compound’s stability and binding affinity to biological targets.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, stabilizing interactions with proteins or nucleic acids.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Anticancer Activity :
-
Antifungal Activity :
- Triazoles have been widely studied for their antifungal properties. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
-
Pharmacokinetics :
- The fluorine substitution is noted to enhance membrane permeability and metabolic stability, which are crucial for drug efficacy .
Comparative Analysis
The unique structural features of this compound compared to other triazole derivatives include:
| Compound | Fluorine Group | Methyl Group | Biological Activity |
|---|---|---|---|
| [1-(3-fluoro-4-methylphenyl)-triazol] | Present | Present | Enhanced binding affinity |
| 5-Fluoro-1H-triazole | Present | Absent | Antimicrobial properties |
| 5-Amino-[triazole derivative] | Absent | Present | Potential anticancer agent |
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring and substitution pattern on the aromatic moiety. The methanol proton appears as a singlet at δ ~4.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 238.08) .
Advanced Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects, such as hydrogen bonding between the methanol group and triazole nitrogen. SHELXL software is widely used for refinement, particularly for handling disorder in aromatic substituents . DFT studies (e.g., B3LYP/6-31G**) complement crystallographic data to analyze electronic properties .
How do structural modifications of the triazole core impact biological activity, and what are key SAR trends?
Q. Basic SAR Insights
- The 3-fluoro-4-methylphenyl group enhances metabolic stability compared to unsubstituted analogs .
- The methanol moiety is critical for hydrogen-bond donor capacity, influencing target binding (e.g., enzyme active sites) .
Advanced Mechanistic Studies
In anti-cancer studies, replacing the methanol group with a hydroxamic acid moiety (e.g., [1-(triazolyl)methyl]hydroxamic acid) improves HDAC inhibition (IC₅₀ < 5 µM) by chelating zinc ions in catalytic pockets . Molecular docking (AutoDock Vina) against EGFR (PDB: 4HJO) reveals that electron-withdrawing substituents (e.g., -F) enhance binding affinity .
What contradictions exist in reported biological data, and how can they be resolved?
Q. Case Example: Antifungal vs. Anticancer Activity
- Contradiction : A derivative showed potent antifungal activity (IC₅₀ = 2.1 µM against C. gloeosporioides) but weak anticancer effects (IC₅₀ > 50 µM in HeLa) .
- Resolution : Divergent mechanisms (membrane disruption vs. enzyme inhibition) and assay conditions (e.g., pH, serum content) may explain discrepancies. Parallel screening in isogenic cell lines (e.g., wild-type vs. HDAC-overexpressing) clarifies target specificity .
What challenges arise in crystallizing this compound, and how are they addressed?
Basic Crystallization
Slow evaporation from methanol/dichloromethane (1:1 v/v) yields suitable crystals. However, polymorphism is common due to conformational flexibility of the triazole-methanol group .
Advanced Techniques
High-throughput screening (HTS) with 96-well plates and varied solvent mixtures (e.g., PEG-based precipitants) improves crystal quality. Twinning, observed in ~30% of cases, is mitigated using SHELXL's TWIN/BASF commands during refinement .
How is this compound utilized in multicomponent reactions or as a building block for complex heterocycles?
Example Application
The methanol group undergoes oxidation (Jones reagent) to a carbonyl, enabling aldol condensations with aryl aldehydes to form chalcone derivatives. These intermediates are pivotal in synthesizing pyrazoline-thiazole hybrids (yields 77–90%) with anti-inflammatory activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
